molecular formula C11H20N2O B1417355 1-(1-Methylpiperidin-4-yl)piperidin-4-one CAS No. 1096339-75-1

1-(1-Methylpiperidin-4-yl)piperidin-4-one

Cat. No. B1417355
M. Wt: 196.29 g/mol
InChI Key: ZVOXFJQPAJRFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-Methylpiperidin-4-yl)piperidin-4-one” is a chemical compound that is widely used in the artificial fibre industry. It is polymerizable and used as nylon precursors . It has excellent applications as solvents and as intermediates for organic synthesis . It is also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .


Synthesis Analysis

Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular structure of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” can be represented by the IUPAC name 1-methyl-4-(1-methylpiperidin-4-yl)piperazine . The InChI code is 1S/C11H23N3/c1-12-5-3-11(4-6-12)14-9-7-13(2)8-10-14/h11H,3-10H2,1-2H3 . The molecular formula is C11H23N3 and the molecular weight is 197.32 g/mol .


Chemical Reactions Analysis

The reaction of the free base form of PHP with [11C]methyl trifluoromethanesulfonate at room temperature in N,N-dimethylformamide, followed by high-performance liquid chromatography (HPLC) purification, provided [11C]PMP in 57% radiochemical yield, > 99% radiochemical purity, and > 1500 Ci/mmol at the end of synthesis .


Physical And Chemical Properties Analysis

The physical form of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” is solid . The molecular weight is 197.32 g/mol . The XLogP3-AA is 0.7 , which indicates its lipophilicity. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 1 rotatable bond count . The topological polar surface area is 9.7 Ų , which indicates its polarity.

Scientific Research Applications

Antibacterial Evaluation

1-(1-Methylpiperidin-4-yl)piperidin-4-one derivatives exhibit significant antibacterial properties. A study synthesized various derivatives of this compound and found them to be effective in antibacterial evaluations, highlighting their potential as agents in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Arthropod Repellent Applications

The compound has been found useful in the synthesis of optically active arthropod repellents. These repellents, effective against blood-feeding arthropods like mosquitoes, are crucial in controlling the spread of diseases such as malaria (Klun, Ma, & Gupta, 2000).

Thermochemistry Studies

In thermochemistry, methylpiperidine derivatives, closely related to 1-(1-Methylpiperidin-4-yl)piperidin-4-one, have been studied for their stability and conformational behavior. This research enhances the understanding of chemical properties and reactivity of such compounds (Silva, Cabral, Gomes, & Gomes, 2006).

CGRP Receptor Inhibitor Synthesis

The compound is instrumental in the synthesis of potent CGRP receptor antagonists, which have implications in treating migraines and other neurological disorders (Cann et al., 2012).

Synthesis of New Analogues

1-(1-Methylpiperidin-4-yl)piperidin-4-one is used in the synthesis of new analogues like diphenylpyraline, which have potential applications in medicinal chemistry (Weis, Kungl, & Seebacher, 2003).

Asymmetric Synthesis

The compound plays a role in the asymmetric synthesis of aminoalkyl piperidines, which are important in the development of various pharmaceutical agents (Froelich et al., 1996).

Structural Analysis

Structural analysis of its derivatives provides insights into the interrelationship between structure, reactivity, and spectroscopic characteristics, important for pharmaceutical development (Unkovskii et al., 1973).

Antioxidant and Antimicrobial Potential

Derivatives of 1-(1-Methylpiperidin-4-yl)piperidin-4-one exhibit notable antioxidant and antimicrobial properties, suggesting their utility in developing new therapeutic agents (Harini et al., 2014).

Safety And Hazards

“1-(1-Methylpiperidin-4-yl)piperidin-4-one” causes severe skin burns and eye damage . It also causes serious eye damage . The safety information includes hazard statements H314-H302+H312 .

Future Directions

The future directions of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” could be in the synthesis of larger molecules with diverse properties and applications . It could also be used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-12-6-2-10(3-7-12)13-8-4-11(14)5-9-13/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOXFJQPAJRFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpiperidin-4-yl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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